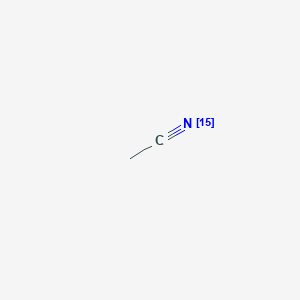

Acetonitrile-15N

概要

説明

Acetonitrile-15N, also known as methyl cyanide-15N, is an organic compound that contains the stable isotope nitrogen-15. It is a colorless liquid with a faint, ether-like odor. This compound is widely used in various scientific fields due to its unique properties, including its ability to act as a solvent and its role in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy .

作用機序

Target of Action

Acetonitrile-15N, also known as Methyl cyanide-15N , is primarily used in nuclear magnetic resonance (NMR) spectroscopy . Its primary target is 15N-labeled compounds in various biochemical applications . The unique isotopic composition of this compound allows it to interact with these targets and provide valuable information about their structure and dynamics .

Mode of Action

In NMR spectroscopy, this compound acts as an internal standard for calibration and quantification of 15N-labeled compounds . It interacts with its targets by aligning the nuclear spin of nitrogen-15 with an external magnetic field. This interaction results in a change in the magnetic resonance frequency, which can be measured and analyzed .

Biochemical Pathways

The use of this compound in NMR spectroscopy allows for the study of various metabolic pathways and protein dynamics in living organisms . By tracking the movement and interactions of 15N-labeled compounds, researchers can gain insights into the biochemical pathways these compounds are involved in .

Pharmacokinetics

Its physical properties, such as its boiling point (81-82 °c), melting point (-48 °c), and density (0805 g/mL at 25 °C), may influence its behavior in the spectroscopic environment .

Result of Action

The result of this compound’s action is the generation of highly precise and accurate data about the structure and dynamics of 15N-labeled compounds . This data can be used to enhance our understanding of various biochemical processes, including metabolic pathways and protein dynamics .

Action Environment

The efficacy and stability of this compound as an internal standard in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the presence of other compounds in the sample . Proper sample preparation and instrument calibration are essential to ensure the reliability of the results obtained using this compound .

準備方法

Synthetic Routes and Reaction Conditions: Acetonitrile-15N can be synthesized through several methods. One common approach involves the reaction of ammonia-15N with acetic acid, followed by dehydration to produce this compound. Another method includes the reaction of nitrogen-15 labeled cyanogen chloride with methyl magnesium bromide .

Industrial Production Methods: Industrial production of this compound typically involves the isotopic exchange of nitrogen-15 with acetonitrile. This process can be carried out using various catalysts and reaction conditions to ensure high isotopic purity and yield .

化学反応の分析

Types of Reactions: Acetonitrile-15N undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce acetamide-15N and acetic acid-15N under specific conditions.

Reduction: It can be reduced to produce ethylamine-15N.

Substitution: this compound can undergo nucleophilic substitution reactions to form various nitrogen-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly employed.

Major Products:

Oxidation: Acetamide-15N, acetic acid-15N.

Reduction: Ethylamine-15N.

Substitution: Various nitrogen-containing compounds depending on the nucleophile used.

科学的研究の応用

Metabolic Research

Acetonitrile-15N is extensively utilized in metabolic studies to trace nitrogen metabolism pathways. Its incorporation into biological systems allows researchers to track the fate of nitrogen atoms in metabolic processes, providing insights into biochemical pathways.

Case Study:

In a study focused on amino acid metabolism, researchers employed this compound to label specific amino acids, enabling them to analyze the conversion rates and pathways involved in nitrogen assimilation in plants. This approach facilitated a better understanding of nutrient cycling and plant growth dynamics.

This compound is a valuable solvent for NMR spectroscopy, particularly for studies involving nitrogen-containing compounds. The use of enhances the resolution and clarity of NMR spectra, allowing for detailed structural analysis.

Research Findings:

A study demonstrated that using this compound as a solvent resulted in improved chemical shift resolution for nitrogen-containing organic compounds, aiding in the characterization of complex molecular structures .

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a precursor or reagent for synthesizing various nitrogen-containing compounds. Its isotopic labeling is crucial for tracking reaction mechanisms and understanding product formation.

Example:

Researchers have utilized this compound in the synthesis of labeled pharmaceuticals, allowing for pharmacokinetic studies that track how drugs are metabolized within biological systems.

類似化合物との比較

Acetonitrile-13C: Contains the carbon-13 isotope and is used for similar applications in NMR spectroscopy.

Formamide-15N: Another nitrogen-15 labeled compound used in various chemical and biological studies.

Benzamide-15N: Used in the study of nitrogen-containing compounds and their reactions.

Uniqueness of Acetonitrile-15N: this compound is unique due to its combination of solvent properties and isotopic labeling with nitrogen-15. This makes it particularly valuable for NMR spectroscopy and other analytical techniques that require isotopic labeling. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .

生物活性

Acetonitrile-15N is a stable isotopic variant of acetonitrile, where the nitrogen atom is labeled with the nitrogen-15 isotope. This compound has garnered attention in various fields, particularly in biological and chemical research due to its unique properties and applications. This article focuses on the biological activity of this compound, presenting detailed findings from recent studies, including data tables and case studies.

Overview of this compound

Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis and analytical chemistry. The incorporation of the nitrogen-15 isotope enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, allowing for more precise studies of molecular interactions and dynamics.

1. Toxicological Studies

Recent research has highlighted the cytotoxic effects of acetonitrile and its derivatives on various cell lines. A study demonstrated that acetonitrile can induce apoptosis in human liver cells, which raises concerns regarding its safety as a solvent in biological applications . The use of this compound in toxicity assessments allows for tracing and understanding its metabolic pathways more effectively.

2. Metabolic Studies Using NMR

The application of this compound in metabolic studies has been significant due to its ability to provide detailed insights into metabolic processes. The isotopic labeling aids in distinguishing between metabolites during NMR analysis, enhancing the understanding of biochemical pathways. For instance, hyperpolarized 15N signals have been successfully detected in vivo, demonstrating the potential for real-time monitoring of metabolic changes in animal models .

Case Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of acetonitrile on various cell lines, including HEK293 (human embryonic kidney) and SHSY5Y (human neuroblastoma) cells. The findings indicated that exposure to acetonitrile resulted in a dose-dependent increase in cell death, with significant alterations observed in mitochondrial membrane potential and reactive oxygen species (ROS) production .

| Cell Line | Concentration (mM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| HEK293 | 0.5 | 85 | 10 |

| HEK293 | 1.0 | 55 | 35 |

| SHSY5Y | 0.5 | 80 | 12 |

| SHSY5Y | 1.0 | 50 | 40 |

Case Study 2: Metabolic Tracing

In a study focusing on metabolic tracing using this compound, researchers administered the compound to mice and monitored its distribution through NMR spectroscopy. The results showed a significant retention of the compound in renal tissues, suggesting potential applications for kidney imaging and assessment of renal function .

Research Findings

Recent advancements have demonstrated that this compound can be utilized to enhance the resolution of NMR spectra, allowing for better characterization of biomolecules such as oligosaccharides . The ability to differentiate between isotopes provides insights into molecular interactions that are otherwise challenging to resolve.

特性

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-39-4 | |

| Record name | 14149-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of Acetonitrile-15N?

A1: this compound (CH3C15N) is an isotopologue of acetonitrile (CH3CN) where the naturally occurring 14N atom is replaced with the stable isotope 15N. This substitution does not alter the chemical properties of the molecule, but it does affect its spectroscopic behavior, making it valuable for various research applications. For instance, the infrared spectrum of this compound has been studied to gain insights into the structure of carbanions. []

Q2: How is this compound utilized in studying chemical reactions?

A2: this compound serves as a valuable tool for investigating reaction mechanisms. In particular, it has been employed in the synthesis of 3-Methyl-1,2,4-triazine-[4-15N], a heterocyclic compound with potential biological activity. The use of this compound in this synthesis allows for the specific labeling of the triazine ring, enabling researchers to track the fate of the nitrogen atom throughout the reaction sequence. [] This isotopic labeling is a powerful technique for elucidating reaction pathways and optimizing synthetic strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。